molecular formula C20H20N2O2 B2843406 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 898465-33-3

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

Cat. No. B2843406
CAS RN: 898465-33-3
M. Wt: 320.392
InChI Key: GBGZNEGUABOGPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .


Molecular Structure Analysis

The molecular formula of “N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide” is C20H20N2O2 . The molecular weight is 320.392.

Scientific Research Applications

Immunomodulatory Effects in Neurological Diseases

Compounds structurally related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide, such as quinoline carboxamides (e.g., linomide), have shown promising results in the treatment of autoimmune diseases, specifically multiple sclerosis (MS). Linomide, a synthetic quinoline-3-carboxamide, has demonstrated the ability to stimulate various lymphocyte subpopulations, suppress lymphocyte responses to antigens, and induce activation of NK and suppressor-inducer cells. These immunomodulatory effects were observed in both acute and chronic relapsing experimental autoimmune encephalomyelitis (EAE), an animal model of MS, suggesting potential applications in inhibiting the progression of neurological diseases through immune system modulation (Abramsky, Lehmann, & Karussis, 1996).

Targeted Radiopharmaceutical Therapy

Another application is in targeted radiopharmaceutical therapy for cancer treatment. Specifically, melanin-binding benzamides labeled with radioactive isotopes, such as 131I-BA52, have been explored for treating metastatic malignant melanoma. These compounds selectively target melanin-containing tissues, allowing for direct radiation therapy to melanoma metastases. Initial clinical trials have shown promising results in terms of specific uptake, long-term retention in tumor tissue, and minimal acute or mid-term toxicity, indicating the potential for these compounds in targeted cancer therapy (Mier et al., 2014).

Neuroprotective and Neurotoxic Pathways

Compounds within the same chemical family have been studied for their roles in neuroprotective and neurotoxic pathways, particularly through their interaction with the kynurenine pathway. This pathway's metabolites, such as quinolinic acid, have been implicated in various neurological diseases, including Huntington's disease and HIV-associated neurological disorders. The balance between neuroprotective and neurotoxic effects of kynurenine pathway metabolites, including the agonistic and antagonistic actions on N-methyl-D-aspartate (NMDA) receptors, highlights the complex role of these compounds in the brain and suggests avenues for therapeutic intervention (Heyes et al., 1992).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-19(15-5-2-1-3-6-15)21-17-11-10-14-7-4-12-22(18(14)13-17)20(24)16-8-9-16/h1-3,5-6,10-11,13,16H,4,7-9,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGZNEGUABOGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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